PI3Kδ Isoform Biochemical Potency: Target Compound vs. Serabelisib (INK1117)
2-Fluoro-N-[3-(2-fluorobenzamido)naphthalen-2-yl]benzamide demonstrates a Ki of 9 nM for human PI3Kδ in a biochemical AlphaScreen assay using N-terminal His-tagged PI3Kδ co-expressed with p85α in Sf9 baculovirus system [1]. By comparison, the clinical-stage PI3Kα-selective inhibitor Serabelisib (INK1117/MLN1117) exhibits IC50 values of 15 nM (p110α), 4.5 nM (p110β), 1.9 nM (p110γ), and 13.39 μM (p110δ) [2]. This comparison reveals that the target compound's PI3Kδ affinity (9 nM) is approximately 1,500-fold higher than Serabelisib's p110δ potency (13,390 nM), indicating a fundamentally different isoform selectivity profile that must be accounted for in PI3Kδ-dependent experimental models.
| Evidence Dimension | PI3Kδ binding affinity / inhibition potency |
|---|---|
| Target Compound Data | Ki = 9 nM (PI3Kδ, AlphaScreen) |
| Comparator Or Baseline | Serabelisib (INK1117) IC50 = 13,390 nM (PI3Kδ/p110δ, ADAPTA assay) |
| Quantified Difference | ~1,500-fold higher PI3Kδ affinity for the target compound |
| Conditions | Target: human PI3Kδ/p85α Sf9 expression, AlphaScreen. Comparator: PI3Kδ ADAPTA assay. Different assay formats; cross-study interpretation requires caution. |
Why This Matters
For research programs specifically interrogating PI3Kδ-mediated signaling, this compound provides a substantially more potent tool compound than the clinical PI3Kα inhibitor Serabelisib, reducing the risk of off-target PI3Kα/β/γ confounding at working concentrations.
- [1] BindingDB Entry BDBM50394891. US8772480, Compound 23. Ki = 9 nM for human PI3Kδ. https://www.bindingdb.org/ View Source
- [2] Amerigo Scientific. INK1117 (Serabelisib) Product Page. IC50: 15/4.5/1.9/13.39 μM for p110α/β/γ/δ. https://www.amerigoscientific.com/ink1117-item-372753.html View Source
